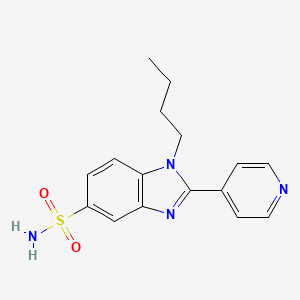![molecular formula C14H22N4O B7565096 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is not fully understood. However, it has been reported to act as an inhibitor of several enzymes involved in cancer cell proliferation and inflammation. It has also been reported to inhibit the reverse transcriptase activity of HIV-1 and the replication of SARS-CoV.
Biochemical and Physiological Effects:
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to inhibit the reverse transcriptase activity of HIV-1 and the replication of SARS-CoV.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its synthetic nature, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the research on 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea. One of the directions is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, the compound can be modified to improve its pharmacological properties, such as its solubility and bioavailability. Furthermore, the compound can be tested in combination with other drugs to enhance its potency and reduce its toxicity. Finally, the compound can be tested in animal models to evaluate its safety and efficacy in vivo.
In conclusion, 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea involves the reaction of 2-methyl-4-chloropyrimidine with cyclohexylisocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to obtain the final product. This method has been reported to yield the compound in good purity and yield.
Scientific Research Applications
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been tested against various viruses and has shown potent antiviral activity against HIV-1 and SARS-CoV.
properties
IUPAC Name |
1-cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-15-9-8-12(17-11)10-16-14(19)18(2)13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKOTZQYIYNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

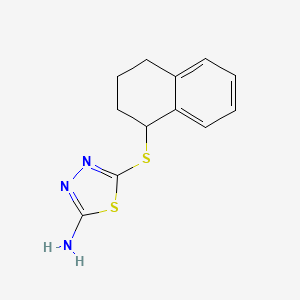
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
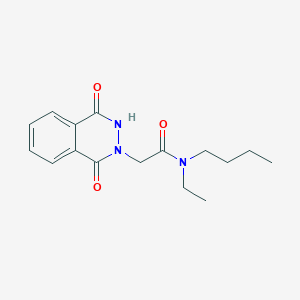

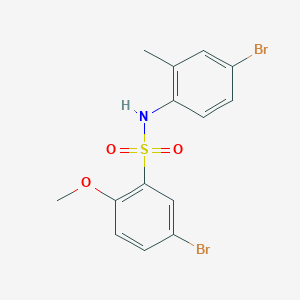
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
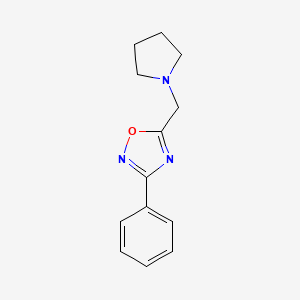
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)

![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)
